4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine
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Overview
Description
4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sodium tert-butoxide and phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions under controlled conditions, utilizing automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium osmate hydrate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium osmate hydrate and sodium periodate.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or ketone derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can modulate various signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
PF-06447475: A highly potent, selective, brain-penetrant LRRK2 kinase inhibitor.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A related compound with similar structural features.
Uniqueness
4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C17H22ClN5O2 |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
4-(7-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C17H22ClN5O2/c1-11-9-23(10-12(2)25-11)17-20-15-13(3-4-14(18)19-15)16(21-17)22-5-7-24-8-6-22/h3-4,11-12H,5-10H2,1-2H3 |
InChI Key |
AJPNZOOJUKYPGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)Cl)C(=N2)N4CCOCC4 |
Origin of Product |
United States |
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